molecular formula C12H18 B168765 2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene CAS No. 132380-73-5

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene

Cat. No. B168765
M. Wt: 162.27 g/mol
InChI Key: FFEXBNSBUHRMOY-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with common reagents, and preferred oxidation states or coordination numbers.


Scientific Research Applications

Polymerization Processes

The copolymerization of propene and buta-1,3-diene in the presence of zirconocene-based catalysts has been studied, with findings indicating the formation of cyclopropane and cyclopentane rings. This research highlights the potential of such compounds in creating new polymeric materials with unique properties (Pragliola et al., 2004). Additionally, similar copolymerizations have shown the ability to produce 1,2 and 1,4 butadiene units, offering insights into the versatile applications of these compounds in polymer chemistry (Pragliola et al., 2006).

Structural and Configurational Analysis

Research into the structural and configurational properties of cyclopenta-1,3-dienes, including derivatives like 2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene, has been conducted using NBO, NMR analysis, and hybrid DFT study methods. These studies have provided valuable information on the electron migration barriers and stability of isomers, contributing to a deeper understanding of their reactivity and potential applications (Nori-Shargh et al., 2011).

Cycloaddition Reactions

Cycloaddition reactions involving cyclopentadiene derivatives have been explored, with research demonstrating the potential of these compounds in synthetic chemistry, including the synthesis of complex molecular structures. For example, the synthesis of polyradicals and conjugated polymers utilizing these cyclopentadiene derivatives indicates their utility in creating materials with unique electronic properties (Nishide et al., 1997).

Thermochemistry and Reactivity

The thermochemistry of cyclopentadiene derivatives has been investigated, providing insights into their energy profiles and reactivity in various chemical reactions. These studies are crucial for understanding the combustion processes and designing reactions for material synthesis (Catoire et al., 2003).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.


Future Directions

Future directions might include potential applications of the compound, areas of research interest, or ways that the synthesis or handling of the compound could be improved.


properties

IUPAC Name

2-tert-butyl-5-propan-2-ylidenecyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEXBNSBUHRMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=CC(=C1)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563013
Record name 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene

CAS RN

132380-73-5
Record name 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixed solution of 1.40 g (11 mmol) of tert-butylcyclopentadiene, 8.4 ml (114 mmol) of acetone and 20 ml of methanol, 9.5 ml (114 mmol) of pyrrolidine was added with ice cooling, followed by stirring at room temperature for one night. To the reaction solution, 50 ml of water, 100 ml of ether and 3 ml of acetic acid were added with ice cooling. The separated organic phase was washed with water and dried over anhydrous sodium sulfate. After the solvent was distilled off, the residue was subjected to column chromatography (silica gel, developing solvent: hexane) to obtain 1.62 g of a yellow liquid (yield: 88%)
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

Into a 200 ml, 3-neck flask, equipped with a reflux condenser, a gas inlet tube and a magnetic stirring bar, was charged, under nitrogen, 2 grams t-butylcyclopentadienyl lithium and 25 ml anhydrous tetrahydrofuran (THF). The solution was cooled in an ice-bath and 10 ml acetone, dried over 3A, was cautiously added. The reaction mixture was allowed stir overnight and quenched, cautiously, with 60 ml water. The resulting solution was extracted with ethyl ether using the standard lab extraction procedure. The resulting yellow oil was distilled under vacuum at 40-45° C. to obtain a clear yellow oil, 0.76 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dry acetone (99.3 mmol, 5.77 g, 7.3 mL) and t-butylcyclopentadiene (50.6 mmol, 6.17 g) were mixed in a dropping funnel and added at room temperature to an ethanol solution (10 mL) of KOH (10.3 mmol, 0.58 g) stirring under nitrogen. After stirring overnight, the golden solution was diluted with ether, washed with 2 N HCl, water, and dried over sodium sulfate. A sample of the crude organic fraction (7.4 g) was taken for analysis (GCMS) showing 90% conversion to the title compound. The product was submitted to distillation. 1H-NMR (CDCl3): δ 1.38 (s, 9H), 2.28 (s, 6H), 6.24 (m, 1H), 6.63 (m, 2H).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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